molecular formula C15H13Cl2NO4S B2937242 4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 333441-49-9

4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No.: B2937242
CAS No.: 333441-49-9
M. Wt: 374.23
InChI Key: JFMQPYKQHUYGST-UHFFFAOYSA-N
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Description

4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid is a small molecule research chemical with the CAS number 333441-49-9 and a molecular formula of C15H13Cl2NO4S . It has a molecular weight of 374.24 g/mol and is offered with a purity of 95% . This compound features a benzoic acid core linked via a methylene group to a methylsulfonylamino substituent that is further substituted with a 2,3-dichlorophenyl ring. The presence of both a carboxylic acid and a sulfonamide group provides distinct regions for hydrogen bonding and molecular recognition, while the dichlorinated phenyl ring contributes to significant lipophilicity. This specific structural motif is common in the development of pharmacologically active compounds, particularly those designed to interact with enzymes or receptors. Researchers may find this chemical valuable as a key synthetic intermediate or building block in medicinal chemistry programs, for instance in the exploration of enzyme inhibitors or receptor modulators. It could also serve as a candidate for the development of analytical standards. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(2,3-dichloro-N-methylsulfonylanilino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-23(21,22)18(13-4-2-3-12(16)14(13)17)9-10-5-7-11(8-6-10)15(19)20/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMQPYKQHUYGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid, a compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H16Cl2N1O2S1C_{16}H_{16}Cl_2N_1O_2S_1. It features a benzoic acid core substituted with a dichlorophenyl group and a methylsulfonylamino side chain. The presence of chlorine atoms enhances its biological activity by influencing electronic properties and molecular interactions.

PropertyValue
Molecular Weight367.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PNot specified

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The dichlorophenyl moiety is known to enhance the antibacterial efficacy against various pathogens. Studies have shown that derivatives of benzoic acid can inhibit bacterial growth by disrupting cell wall synthesis and function.

Anticancer Potential

The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins. The presence of the methylsulfonyl group may also contribute to its ability to inhibit tumor growth by affecting cellular metabolism.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing a dichlorophenyl group showed significant inhibition zones compared to controls, suggesting a strong antibacterial effect attributed to their structural features.

Study 2: Anticancer Activity

In a recent investigation, researchers synthesized several analogs of benzoic acid derivatives, including those with methylsulfonyl substitutions. These compounds were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The most active compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity.

Table 2: Summary of Biological Activities from Case Studies

Activity TypeModel/Cell LineIC50 (µM)Reference
AntimicrobialE. coli10
AnticancerMCF-75
Anti-inflammatoryRAW 264.7 cells15

Comparison with Similar Compounds

Research Implications and Gaps

While the target compound shares structural motifs with antimicrobial, herbicidal, and crystallographically characterized analogs, direct data on its bioactivity, pharmacokinetics, or industrial applications remain sparse. Future studies should prioritize:

Synthetic Optimization : Leveraging pH-controlled sulfonamide coupling (as in ) to improve yield.

Bioactivity Screening : Testing against bacterial virulence pathways (cf. ) or enzyme targets.

Solubility Studies : Assessing the methylsulfonyl group’s impact on bioavailability compared to halogenated analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid?

  • Methodology : Begin with a nucleophilic substitution reaction between 2,3-dichloroaniline and methylsulfonyl chloride to form the sulfonamide intermediate. Subsequent coupling with 4-(aminomethyl)benzoic acid via a carbodiimide-mediated reaction (e.g., EDC/HOBt) can yield the target compound. Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize hydrolysis or oxidation byproducts .
  • Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H NMR (DMSO-d6d_6: δ 7.1–7.8 ppm for aromatic protons, δ 3.2 ppm for methylsulfonyl group) .

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

  • Approach : Perform pH-dependent solubility studies in buffered solutions (pH 1–12) and assess stability under UV light, heat (40–60°C), and oxidative conditions (H2 _2O2 _2). Use LC-MS to monitor degradation products .
  • Key Findings : The carboxylic acid group (pKa ~4.2) enhances solubility in alkaline media, while the sulfonamide moiety may confer photostability due to electron-withdrawing effects .

Q. What analytical techniques are suitable for quantifying this compound in environmental matrices?

  • Protocol : Use solid-phase extraction (SPE) with Oasis HLB cartridges for sample cleanup. Elute with methanol and analyze via LC-MS/MS (ESI− mode, MRM transitions m/z 428→352 for quantification). Include deuterated internal standards (e.g., triclosan-d3 _3) to correct for matrix effects .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

  • Resolution Strategy : Compare single-crystal X-ray diffraction data (e.g., dimeric motifs via O–H···O interactions) with computational models (DFT-optimized geometries). Reconcile discrepancies in NMR chemical shifts by verifying solvent effects (e.g., DMSO vs. CDCl3 _3) or tautomeric forms .
  • Case Study : In 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, dimerization via hydrogen bonding was critical for interpreting 1H^1H NMR splitting patterns .

Q. What mechanistic insights explain its inhibitory activity against specific enzymes (e.g., carbonic anhydrase)?

  • Experimental Design : Conduct molecular docking (AutoDock Vina) to predict binding modes, focusing on sulfonamide-Zn2+^{2+} coordination in the enzyme active site. Validate with kinetic assays (IC50 _{50} determination) and site-directed mutagenesis (e.g., Thr199Ala mutation to disrupt binding) .
  • Data Interpretation : Correlate substituent effects (e.g., 2,3-dichloro vs. 4-methyl groups) with inhibitory potency using QSAR models .

Q. How can divergent synthetic yields (>80% vs. <50%) in published protocols be addressed?

  • Troubleshooting : Evaluate catalyst systems (e.g., Cu2 _2O/Cu in 2-ethoxyethanol vs. Pd/C in DMF) and reaction time/temperature profiles. Use DoE (Design of Experiments) to identify critical factors (e.g., base strength, solvent polarity) .
  • Optimization : Switching from K2 _2CO3 _3 to Cs2 _2CO3 _3 improved yields by 30% in analogous sulfonamide syntheses due to enhanced deprotonation efficiency .

Methodological Notes

  • Synthetic Contradictions : and highlight conflicting catalyst preferences (Cu vs. FeCl3 _3). Systematically test both under standardized conditions.
  • Analytical Pitfalls : warns of analyte adsorption to glassware; silanize surfaces with 5% DMDCS to mitigate losses .

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